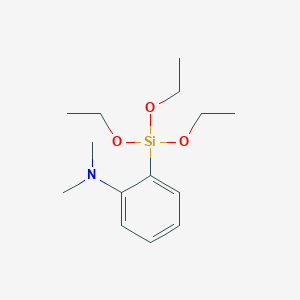![molecular formula C9H14N2 B14353528 2-[2-(Aminomethyl)phenyl]ethan-1-amine CAS No. 90565-21-2](/img/structure/B14353528.png)
2-[2-(Aminomethyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Aminomethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of phenethylamine, featuring an additional aminomethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves the reductive amination of 2-(aminomethyl)benzaldehyde with ethylamine.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is alkylated with 2-(bromomethyl)benzene, followed by hydrazinolysis to yield the desired amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH3CN, LiAlH4
Substitution Reagents: NBS, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary and secondary amines
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2-[2-(Aminomethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various signaling pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound, lacking the additional aminomethyl group.
2-Phenylethylamine: A similar compound with a different substitution pattern on the benzene ring.
Benzylamine: Another related compound with an aminomethyl group directly attached to the benzene ring.
Uniqueness
2-[2-(Aminomethyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethylamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propiedades
Número CAS |
90565-21-2 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H14N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10-11H2 |
Clave InChI |
JUTSLNNVUDLPLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)

![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)





![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)



